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Compound of Interest

Compound Name: Methyl cyclopentylphenylglycolate

Cat. No.: B023521 Get Quote

Introduction: Unveiling the Molecular Architecture
of Methyl Cyclopentylphenylglycolate
Methyl cyclopentylphenylglycolate, a significant intermediate in the synthesis of various

organic compounds and pharmaceuticals, possesses a unique molecular architecture that

dictates its chemical behavior and potential applications.[1] Accurate and unambiguous

structural confirmation is paramount for its use in drug development and scientific research.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl
cyclopentylphenylglycolate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopy. As a self-validating system, the protocols and interpretations presented

herein are designed to ensure the highest degree of scientific integrity, empowering

researchers to confidently identify and characterize this important molecule.

The IUPAC name for this compound is methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, and its

unique identifier is CAS number 19833-96-6.[2][3] Its molecular formula is C₁₄H₁₈O₃, with a

molecular weight of 234.3 g/mol .[3]

Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectroscopic data, the following atom

numbering scheme will be used throughout this guide.
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Figure 1: Molecular structure and atom numbering of methyl cyclopentylphenylglycolate.

Part 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The "Why": Causality Behind Experimental Choices
Proton NMR (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of

organic molecules by providing detailed information about the chemical environment of

hydrogen atoms. The choice of a 300 MHz spectrometer represents a balance between

resolution and accessibility for routine analysis. Higher field strengths would offer greater

dispersion of signals, but 300 MHz is sufficient to resolve the key proton environments in

methyl cyclopentylphenylglycolate. Deuterated chloroform (CDCl₃) is selected as the

solvent due to its excellent solubilizing properties for a wide range of organic compounds and

its single, well-defined residual solvent peak that does not interfere with the analyte signals.

Experimental Protocol: A Self-Validating System
A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation:

Accurately weigh approximately 10-20 mg of methyl cyclopentylphenylglycolate.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (300 MHz Spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

sufficient.

Acquisition Time: Typically 2-3 seconds to ensure good resolution.

Relaxation Delay (d1): A delay of 1-2 seconds is adequate for quantitative analysis of non-

quaternary protons.
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Number of Scans (ns): 16 to 64 scans are typically averaged to improve the signal-to-

noise ratio.

Spectral Width: A spectral width of 10-12 ppm is appropriate to encompass all proton

signals.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum manually.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate all signals to determine the relative number of protons.

Data Presentation: ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for methyl
cyclopentylphenylglycolate.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.65-7.63 multiplet 5H Phenyl (Ph)

7.37-7.25 multiplet Phenyl (Ph)

3.77 singlet 3H Methyl (CH₃)

3.74 singlet 1H Hydroxyl (OH)

2.90 pentet 1H Methine (CHC(OH))

1.69-1.43 multiplet 8H Cyclopentyl ((CH₂)₄)

1.37-1.32 multiplet Cyclopentyl ((CH₂)₄)

Data obtained from a patent description.[3]
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In-Depth Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of methyl cyclopentylphenylglycolate provides a clear fingerprint of

its molecular structure.

Aromatic Protons (7.65-7.25 ppm): The signals in the downfield region are characteristic of

protons on a phenyl ring. The integration of 5H confirms the presence of a monosubstituted

benzene ring. The complex multiplet pattern arises from the spin-spin coupling between the

ortho, meta, and para protons.

Methyl Protons (3.77 ppm): The sharp singlet integrating to 3H is unequivocally assigned to

the methyl protons of the ester group. Its singlet nature indicates the absence of any

adjacent protons.

Hydroxyl Proton (3.74 ppm): The singlet at 3.74 ppm, integrating to 1H, is assigned to the

hydroxyl proton. The chemical shift of hydroxyl protons can vary depending on concentration

and solvent, and it often appears as a broad singlet. In this case, its sharp nature suggests

minimal hydrogen bonding.

Methine Proton (2.90 ppm): The pentet at 2.90 ppm is assigned to the methine proton of the

cyclopentyl group, which is directly attached to the chiral center. The pentet multiplicity arises

from coupling to the four adjacent methylene protons on the cyclopentyl ring.

Cyclopentyl Protons (1.69-1.32 ppm): The complex multiplets in the upfield region,

integrating to 8H, correspond to the four methylene groups of the cyclopentyl ring. The

overlapping signals are due to the similar chemical environments of these protons.

Figure 2: Correlation of ¹H NMR signals with the molecular structure.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The "Why": Deeper Structural Insights
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides a direct map of

the carbon skeleton of a molecule. Each unique carbon atom in a different chemical

environment gives a distinct signal, allowing for the confirmation of the number and types of
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carbon atoms present. Broadband proton decoupling is a standard technique applied in ¹³C

NMR to simplify the spectrum by removing the splitting caused by attached protons, resulting in

a single peak for each carbon. This simplification is crucial for analyzing complex molecules.

Experimental Protocol: Optimizing for a Less Sensitive
Nucleus
The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus

necessitate different experimental parameters compared to ¹H NMR.

Sample Preparation:

A more concentrated sample is required, typically 50-100 mg of methyl
cyclopentylphenylglycolate.

Dissolve in ~0.7 mL of CDCl₃ with TMS as the internal standard.

Instrumental Parameters (e.g., 75 or 125 MHz Spectrometer):

Pulse Program: A standard ¹³C experiment with broadband proton decoupling (e.g.,

'zgpg30' on Bruker instruments).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): A longer delay of 2-5 seconds is often used to allow for the slower

relaxation of quaternary carbons.

Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is

required to achieve an adequate signal-to-noise ratio.

Spectral Width: A wide spectral width of ~200-220 ppm is necessary to cover the entire

range of carbon chemical shifts.

Data Processing:

Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and

baseline correction.
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The solvent peak (CDCl₃ at ~77.16 ppm) can be used for calibration if TMS is not present

or as a secondary reference.

Data Presentation: Predicted ¹³C NMR Spectral Data
As of the writing of this guide, a publicly available experimental ¹³C NMR spectrum for methyl
cyclopentylphenylglycolate was not found. However, based on established chemical shift

correlations and data from similar structures, a predicted spectrum is presented below. This

serves as a guide for researchers in interpreting their own experimental data.

Predicted Chemical Shift
(δ, ppm)

Carbon Type Assignment

~175 Quaternary Carbonyl (C=O)

~140 Quaternary Phenyl (C-1')

~128.5 CH Phenyl (C-3', C-5')

~128.0 CH Phenyl (C-4')

~126.0 CH Phenyl (C-2', C-6')

~80 Quaternary α-Carbon (Cα)

~52 CH₃ Methyl (OCH₃)

~45 CH Methine (C-1'')

~26 CH₂ Cyclopentyl (C-2'', C-5'')

~24 CH₂ Cyclopentyl (C-3'', C-4'')

In-Depth Interpretation of the Predicted ¹³C NMR
Spectrum
The predicted ¹³C NMR spectrum provides a logical framework for the carbon environments

within the molecule.

Carbonyl Carbon (~175 ppm): The ester carbonyl carbon is expected to be the most

downfield signal due to the strong deshielding effect of the two attached oxygen atoms.
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Aromatic Carbons (~140-126 ppm): Six distinct signals are anticipated for the phenyl ring

carbons, although some may overlap. The quaternary carbon (C-1') attached to the chiral

center will be the most downfield of the aromatic signals. The other five CH carbons will

appear in the typical aromatic region.

α-Carbon (~80 ppm): The quaternary α-carbon, bonded to the hydroxyl group, the phenyl

ring, the cyclopentyl ring, and the carbonyl group, is significantly deshielded and is expected

to appear around 80 ppm.

Methyl Carbon (~52 ppm): The methyl carbon of the ester group will resonate in the typical

range for an O-methyl group.

Cyclopentyl Carbons (~45-24 ppm): The five carbons of the cyclopentyl ring will appear in

the aliphatic region. The methine carbon (C-1'') will be the most downfield of this group due

to its proximity to the chiral center. The four methylene carbons will likely appear as two

distinct signals due to symmetry.

Figure 3: Predicted correlation of ¹³C NMR signals with the molecular structure.

Part 3: Infrared (IR) Spectroscopy
The "Why": Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional

groups present in a molecule. The absorption of infrared radiation causes molecular vibrations

(stretching and bending) at specific frequencies, which are characteristic of the bonds present.

For methyl cyclopentylphenylglycolate, IR spectroscopy is particularly useful for confirming

the presence of the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) functionalities, as well as

the aromatic and aliphatic C-H bonds.

Experimental Protocol: A Straightforward Approach
Acquiring an IR spectrum is a relatively simple process.

Sample Preparation:

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to create a thin film.
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Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory, which requires placing a small amount of the sample directly on the ATR

crystal.

Instrumental Parameters (FT-IR Spectrometer):

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

A background spectrum of the empty sample compartment is first collected and

automatically subtracted from the sample spectrum.

The resulting spectrum is displayed as percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectral Data
The following table summarizes the key IR absorption bands for methyl
cyclopentylphenylglycolate.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

~3500 Strong, Broad O-H Stretch Hydroxyl Group

~3060, 3030 Medium C-H Stretch Aromatic C-H

~2960, 2870 Strong C-H Stretch
Aliphatic C-H

(Cyclopentyl, Methyl)

~1730 Strong, Sharp C=O Stretch Ester Carbonyl

~1600, 1495 Medium C=C Stretch Aromatic Ring

~1450 Medium C-H Bend Aliphatic C-H

~1250, 1150 Strong C-O Stretch Ester C-O

~730, 695 Strong C-H Bend
Monosubstituted

Benzene

Data obtained from the NIST Chemistry WebBook.

In-Depth Interpretation of the IR Spectrum
The IR spectrum provides definitive evidence for the key functional groups in methyl
cyclopentylphenylglycolate.

O-H Stretch (~3500 cm⁻¹): The strong, broad absorption band in this region is a classic

indicator of a hydroxyl group involved in hydrogen bonding.

C-H Stretches (~3060-2870 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-

H stretching in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to

the C-H stretching of the aliphatic cyclopentyl and methyl groups.

C=O Stretch (~1730 cm⁻¹): The very strong and sharp absorption at approximately 1730

cm⁻¹ is a clear indication of the carbonyl group of the ester functionality.

C=C Stretches (~1600, 1495 cm⁻¹): These medium-intensity bands are characteristic of the

carbon-carbon stretching vibrations within the aromatic ring.
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C-O Stretches (~1250, 1150 cm⁻¹): The strong absorptions in this region are attributed to the

asymmetric and symmetric stretching vibrations of the C-O bonds of the ester group.

C-H Bends (~730, 695 cm⁻¹): The strong out-of-plane C-H bending vibrations in this region

are characteristic of a monosubstituted benzene ring.

Figure 4: Correlation of key IR absorption bands with the molecular structure.

Conclusion: A Cohesive Spectroscopic Portrait
The combined analysis of ¹H NMR, predicted ¹³C NMR, and IR spectroscopy provides a

comprehensive and self-validating spectroscopic portrait of methyl
cyclopentylphenylglycolate. Each technique offers a unique and complementary perspective

on the molecular structure, and together they allow for an unambiguous identification of this

compound. This guide serves as a valuable resource for researchers, providing not only the

spectral data but also the underlying principles and experimental considerations necessary for

robust scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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